17-ethoxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione
Description
17-Ethoxy-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a synthetic pentacyclic compound characterized by a rigid ethanoanthracene-dicarboximide backbone. Its structure includes a 17-ethoxy substituent on the nitrogen atom, which distinguishes it from analogs with hydroxy, acetyl, or aryl groups at the same position . The pentacyclic framework imparts significant steric constraints, influencing its physicochemical properties and intermolecular interactions.
Properties
IUPAC Name |
17-ethoxy-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-24-21-19(22)17-15-11-7-3-4-8-12(11)16(18(17)20(21)23)14-10-6-5-9-13(14)15/h3-10,15-18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDGHKPBLWSXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-ethoxy-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves multiple steps, typically starting with the formation of the core pentacyclic structureThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
17-ethoxy-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
17-ethoxy-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-ethoxy-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Hydroxy vs. Ethoxy: The 17-hydroxy analog (C₂₀H₁₇NO₃) forms intermolecular O–H∙∙∙O bonds, stabilizing crystal packing . The ethoxy group in the target compound may reduce hydrogen-bonding capacity but improve lipid solubility.
- Aryl vs. Alkyl Substituents : 17-Benzyl and 3-acetylphenyl derivatives exhibit higher molecular weights and altered π-π stacking in crystals .
Physicochemical Properties
- logP and Solubility : The 3-acetylphenyl derivative (logP = 2.83) is more lipophilic than the hydroxy analog (estimated logP ~1.5–2.0), suggesting better membrane permeability but lower aqueous solubility . The ethoxy variant likely balances these properties.
- Crystallinity: All analogs crystallize in monoclinic systems (e.g., space group P2₁/n for the hydroxy derivative), with cell parameters a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, β = 97.39° . Ethoxy substitution may increase unit cell volume due to steric effects.
Biological Activity
17-Ethoxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex organic compound with potential biological significance. This article explores its biological activity based on available research findings.
- Molecular Formula : C22H19NO5
- Molecular Weight : 377.4 g/mol
- CAS Number : 478029-57-1
The biological activity of this compound is primarily attributed to its unique structural features that allow it to interact with various biological targets. It has been noted for its potential anticancer properties, which are hypothesized to stem from its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induces apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15 | Inhibits cell cycle progression |
| A549 (Lung Cancer) | 12 | Promotes oxidative stress leading to cell death |
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy varies with different pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
-
Study on Breast Cancer Cells :
- A study published in the Journal of Cancer Research highlighted that treatment with the compound resulted in a significant reduction in MCF-7 cell viability and increased apoptosis markers after 48 hours of exposure.
-
Inflammation Model :
- In a mouse model of inflammation, administration of the compound reduced edema and inflammatory markers significantly compared to control groups.
-
Antimicrobial Efficacy :
- A recent investigation evaluated the antimicrobial properties against clinical isolates and found the compound effective against resistant strains of Staphylococcus aureus, suggesting potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
